molecular formula C4H7IO2 B3275539 2-Iodoethyl acetate CAS No. 627-10-1

2-Iodoethyl acetate

Cat. No.: B3275539
CAS No.: 627-10-1
M. Wt: 214 g/mol
InChI Key: DYHCCCWROHIOFM-UHFFFAOYSA-N
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Description

2-Iodoethyl acetate, also known as acetic acid, 2-iodoethyl ester, is an organic compound with the chemical formula C4H7IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodine atom attached to the ethyl group. Under normal conditions, this compound appears as a clear, light yellow to orange liquid .

Preparation Methods

The preparation of 2-Iodoethyl acetate typically involves an esterification reaction. One common method is to mix 2-iodo-1-ethanol with acetic anhydride in a 1:1 molar ratio, using an acid catalyst such as sulfuric acid. The reaction is carried out under mild conditions, such as heating the reaction mixture and stirring for a period of time. After the reaction is complete, the product is separated by distillation .

Chemical Reactions Analysis

2-Iodoethyl acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Iodoethyl acetate involves its ability to act as an alkylating agent. The iodine atom in the compound is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids, thereby modifying their structure and function .

Comparison with Similar Compounds

2-Iodoethyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

IUPAC Name

2-iodoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCCCWROHIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-10-1
Record name Ethanol, 2-iodo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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